molecular formula C21H22N2O3 B2947812 6-(2,5-dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 922914-53-2

6-(2,5-dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2947812
CAS No.: 922914-53-2
M. Wt: 350.418
InChI Key: HSHKITFOPSOGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,5-Dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]-2,3-dihydropyridazin-3-one is a chemical compound provided for research use only, strictly for laboratory and in vitro testing, and is not intended for diagnostic, therapeutic, or personal use. This dihydropyridazinone derivative is of significant interest in medicinal chemistry due to its structural features, which incorporate a 2,5-dimethoxyphenyl group and a 2,5-dimethylphenylmethyl substituent. These motifs are found in compounds with documented pharmacological activity. For instance, 2,5-dimethoxyphenyl-containing structures have been investigated as selective agonists for the serotonin 5-HT2A receptor, a target relevant to neuropsychiatric research . Similarly, the pyridazin-3(2H)-one core is a privileged scaffold in drug discovery, with various derivatives reported as inhibitors of phosphodiesterase-4 (PDE4), an enzyme target for inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis . Other pyridazinone derivatives have also been explored for potential anticancer activities in research settings . The presence of these distinct pharmacophoric elements suggests this compound may serve as a valuable intermediate or lead structure for researchers developing novel bioactive molecules. It can be utilized in structure-activity relationship (SAR) studies, high-throughput screening campaigns, and the synthesis of more complex chemical entities aimed at multiple therapeutic areas, including neuroscience and oncology. Researchers are encouraged to thoroughly investigate its mechanism of action, physicochemical properties, and biological profile within their specific experimental systems.

Properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-14-5-6-15(2)16(11-14)13-23-21(24)10-8-19(22-23)18-12-17(25-3)7-9-20(18)26-4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHKITFOPSOGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2,5-dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]-2,3-dihydropyridazin-3-one is a pyridazinone derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

Pharmacological Properties

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : Studies have indicated that derivatives of pyridazinones exhibit significant cytotoxic effects against various cancer cell lines. The presence of methoxy and dimethyl groups in the phenyl rings enhances the interaction with cellular targets, leading to apoptosis in cancer cells .
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress. This property is particularly beneficial in preventing cellular damage in various diseases .
  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against a range of microbial strains, suggesting potential applications in treating infections .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to decreased proliferation rates.
  • Induction of Apoptosis : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
  • Antioxidant Mechanism : The methoxy groups contribute to the electron-donating ability of the molecule, enhancing its capacity to neutralize free radicals.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Anticancer Effects : A study involving pyridazinone derivatives showed that modifications on the phenyl rings significantly affected cytotoxicity against human cancer cell lines. The most potent compounds exhibited IC50 values comparable to established chemotherapeutics .
  • Antioxidant Activity Assessment : In vitro assays demonstrated that compounds with similar structures effectively reduced oxidative stress markers in cellular models exposed to carcinogens .

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells; effective against multiple lines
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialEffective against various microbial strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyridazinones or related derivatives:

Compound Name Core Structure Substituents Bioactivity/Application Key Reference
Target Compound Dihydropyridazinone 6-(2,5-dimethoxyphenyl), 2-(2,5-dimethylbenzyl) Potential enzyme inhibition
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones Pyridazinone 5-chloro, 6-phenyl, variable N2 substituents (e.g., alkyl, aryl) Antimicrobial, anticancer
6-(3,4-Dichlorophenyl)-2-(2-hydroxybutyl)-2H-pyridazin-3-one Dihydropyridazinone 6-(3,4-dichlorophenyl), 2-(2-hydroxybutyl) Anti-inflammatory, kinase inhibition
Methyl 6-(2,5-dimethoxyphenyl)hexanoate Linear ester 2,5-dimethoxyphenyl, hexanoate chain Synthetic intermediate
2-[2-(Benzodioxin-6-yl)-2-oxoethyl]-6-(fluoro-methoxyphenyl)pyridazin-3-one Pyridazinone 6-(2-fluoro-4-methoxyphenyl), 2-benzodioxin-oxoethyl Tyrosine kinase modulation

Structural and Functional Analysis

Substituent Effects on Bioactivity: The target compound’s 2,5-dimethoxyphenyl group is structurally analogous to derivatives in and , which emphasize the role of methoxy groups in enhancing electron-donating properties and binding affinity to hydrophobic enzyme pockets . The 2,5-dimethylbenzyl substituent in the target compound increases lipophilicity compared to the hydrophilic 2-hydroxybutyl group in ’s derivative, which may reduce metabolic clearance .

Synthetic Pathways: The synthesis of the target compound likely involves Friedel-Crafts acylation or nucleophilic substitution, similar to methods in , where methyl esters of dimethoxyphenyl derivatives were prepared via acid-catalyzed esterification and zinc-mediated reductions . Compounds like those in utilize alkylation with halides under basic conditions, suggesting divergent synthetic routes for N-substituted pyridazinones .

Therapeutic Potential: Pyridazinones with dimethoxyaryl groups (e.g., ’s DHFR inhibitors) demonstrate dihydrofolate reductase inhibition, implying that the target compound may share similar mechanisms . However, the dimethylbenzyl group could confer unique pharmacokinetic profiles, such as prolonged half-life compared to ’s fluorinated derivative, where fluorine enhances metabolic stability .

Research Findings and Implications

Enzyme Inhibition: Compounds with 2,5-dimethoxyphenyl substituents (e.g., ’s pyridopyrimidines) show nanomolar affinity for DHFR, suggesting the target compound may exhibit comparable potency . The absence of a hydroxy or halogen substituent in the target compound (unlike and ) may reduce off-target interactions with polar enzymes like tyrosine kinases .

Solubility and Permeability :

  • The dimethylbenzyl group in the target compound likely improves logP values (predicted ~3.5) compared to ’s hydroxybutyl derivative (logP ~2.1), favoring blood-brain barrier penetration .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 6-(2,5-dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]-2,3-dihydropyridazin-3-one, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis of pyridazinone derivatives typically involves cyclization reactions of hydrazines with diketones or chalcones under acidic conditions. For example, analogous procedures to those in pyrazoline synthesis (e.g., refluxing hydrazine derivatives with ketones in glacial acetic acid with HCl) can be adapted . Key parameters for optimization include:

  • Temperature control : Maintaining 60–65°C during intermediate steps to avoid side reactions.
  • Solvent selection : Glacial acetic acid with catalytic HCl promotes cyclization but may require post-reaction neutralization.
  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) and recrystallization are critical for isolating pure products .
  • Yield enhancement : Stoichiometric excess of hydrazine derivatives (e.g., 2:1 molar ratio) improves conversion rates .

Q. Q2. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

Answer:

  • 1H/13C-NMR : Critical for confirming substitution patterns on aromatic rings (e.g., methoxy and methyl groups). For example, split signals in the δ 2.17–3.80 ppm range indicate methyl and methoxy protons, while aromatic protons appear between δ 6.71–7.74 ppm .
  • FT-IR : Peaks near 1680 cm⁻¹ confirm the C=O stretch of the pyridazinone core .
  • Mass spectrometry (EIMS) : Molecular ion peaks (e.g., m/z 356 for analogous compounds) validate molecular weight .
  • Ambiguity resolution : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) or computational modeling (DFT) to assign stereochemistry.

Advanced Research Questions

Q. Q3. How can researchers design experiments to investigate the environmental fate and stability of this compound under varying pH and UV exposure conditions?

Answer: Adopt a tiered experimental framework inspired by environmental chemistry studies :

Lab-scale stability assays :

  • pH dependence : Incubate the compound in buffers (pH 3–9) at 25°C, monitoring degradation via HPLC-MS.
  • Photolysis : Expose aqueous solutions to UV light (254–365 nm) and quantify degradation products.

Environmental simulation : Use soil/water microcosms to assess abiotic (hydrolysis, oxidation) and biotic (microbial degradation) pathways.

Data analysis : Apply kinetic models (e.g., pseudo-first-order) to derive half-lives and identify dominant degradation pathways.

Q. Q4. How should contradictory data on biological activity (e.g., enzyme inhibition vs. no observed effect) be analyzed, and what statistical methods validate reproducibility?

Answer:

  • Source identification : Compare assay conditions (e.g., enzyme concentration, incubation time) across studies. For instance, variations in IC50 values may arise from differing substrate concentrations or buffer ionic strengths.
  • Statistical validation :
    • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .
    • Employ dose-response curves (logistic regression) to quantify potency and Hill slopes.
  • Reprodubility protocols : Follow randomized block designs with split-plot arrangements to control confounding variables (e.g., temperature fluctuations, reagent batches) .

Q. Q5. What computational strategies are recommended for predicting the compound’s binding affinity to target proteins, and how can molecular dynamics (MD) simulations refine these predictions?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to screen against protein active sites (e.g., cyclooxygenase-2 for anti-inflammatory potential). Validate with consensus scoring across multiple software platforms.
  • MD simulations :
    • Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.
    • Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) to identify critical interactions (e.g., hydrogen bonds with methoxy groups).
  • Experimental correlation : Cross-validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data.

Q. Q6. How can researchers design a structure-activity relationship (SAR) study to evaluate the impact of substituent modifications (e.g., methoxy vs. ethoxy groups) on bioactivity?

Answer:

  • Synthetic library : Prepare analogs with systematic substitutions (e.g., methoxy → ethoxy, methyl → halogen) using modular synthesis routes .
  • Bioassay panels : Test analogs against relevant targets (e.g., kinases, GPCRs) in dose-response formats.
  • Data modeling :
    • Use multivariate analysis (PCA or PLS regression) to correlate substituent properties (Hammett σ, logP) with activity.
    • Machine learning (random forest, SVM) can identify non-linear relationships in large datasets.

Methodological Notes

  • Experimental design : For multi-variable studies (e.g., stability or SAR), adopt split-plot designs with four replicates to ensure statistical power .
  • Data contradiction resolution : Always cross-validate findings using orthogonal techniques (e.g., NMR + X-ray crystallography for structure confirmation).
  • Ethical compliance : Follow institutional guidelines for environmental and toxicity studies, particularly when assessing ecological risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.